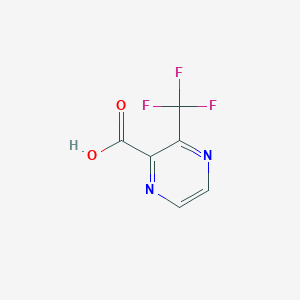

3-(Trifluoromethyl)pyrazine-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(trifluoromethyl)pyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2O2/c7-6(8,9)4-3(5(12)13)10-1-2-11-4/h1-2H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHOIMHWVXJSOBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40705527 | |

| Record name | 3-(Trifluoromethyl)pyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40705527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870787-06-7 | |

| Record name | 3-(Trifluoromethyl)pyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40705527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(trifluoromethyl)pyrazine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis and properties of 3-(Trifluoromethyl)pyrazine-2-carboxylic acid"

An In-Depth Technical Guide to the Synthesis and Properties of 3-(Trifluoromethyl)pyrazine-2-carboxylic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in modern medicinal and agrochemical research. The document details its physicochemical properties, outlines a robust and scalable synthetic pathway, and explores its chemical reactivity and applications, with a particular focus on its role as a key intermediate. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound in their work.

Introduction and Strategic Importance

This compound (CAS No. 870787-06-7) is a fluorinated heterocyclic compound whose structural features make it an exceptionally valuable intermediate. The pyrazine core is a well-established scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties and engage in specific biological interactions.[1] The introduction of a trifluoromethyl (-CF3) group, a potent bioisostere for a methyl or ethyl group, significantly modulates the electronic properties, lipophilicity, and metabolic stability of the parent molecule. This strategic combination of a pyrazine ring, a carboxylic acid functional handle, and a trifluoromethyl group has positioned this compound as a critical precursor in the development of high-value molecules, most notably in the agrochemical sector.

Its primary industrial significance lies in its role as a key intermediate for the synthesis of the fungicide Pyraziflumid.[2][3] The insights and methodologies presented herein are designed to provide chemists with the foundational knowledge required to synthesize, handle, and derivatize this important molecule effectively.

Molecular Structure and Physicochemical Properties

The molecule's architecture is defined by a pyrazine ring substituted at the 2-position with a carboxylic acid and at the 3-position with a trifluoromethyl group.[4] This arrangement creates a unique electronic and steric environment that dictates its reactivity and utility.

The key physicochemical properties of the compound are summarized in the table below for quick reference.

| Property | Value | Reference |

| CAS Number | 870787-06-7 | [4] |

| Molecular Formula | C₆H₃F₃N₂O₂ | [4][5][6] |

| Molecular Weight | 192.1 g/mol | [4] |

| Appearance | Solid at room temperature | [4] |

| Solubility | Very soluble in water | [4] |

| Predicted Bioavailability | High GI absorption, Blood-Brain Barrier permeant | [4] |

Synthesis Methodologies: A Field-Proven Approach

While several synthetic routes have been explored, process safety, scalability, and atom economy are paramount. Older methods employing reagents like sodium azide present significant handling risks on a large scale and are therefore less desirable.[2] The most robust and efficient pathway proceeds through the ethyl ester precursor, Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate , which is then hydrolyzed to the target acid. This multi-step, one-pot synthesis represents a significant advancement in process chemistry.[2][7]

Rationale Behind the Synthetic Strategy

The core of the synthesis is a phosphite-mediated cyclocondensation followed by oxidative aromatization. This strategy is superior because it avoids the isolation of potentially unstable intermediates and eliminates the need for hazardous reagents.[2]

-

Starting Material: Ethyl 4,4,4-trifluoro-3-oxobutanoate is a readily available and ideal starting point, containing the required trifluoromethyl group and a reactive dicarbonyl moiety.

-

Oxime Formation: Conversion to the 2-hydroxyimino derivative (oxime) is a critical step that sets the stage for cyclization by introducing a key nitrogen atom.

-

Cyclocondensation: The reaction with ethylenediamine to form the pyrazine ring is the key ring-forming step. The choice of a trialkyl phosphite as a mediator is crucial for success.[2][8]

-

Preventing Side Reactions: A key challenge is the potential for detrifluoroacetylation. This is elegantly overcome by using an excess of a carboxylic acid (e.g., benzoic acid) in a pyridine or picoline solvent system. The acid protonates the ethylenediamine, tempering its reactivity and preventing undesired side reactions.[2]

-

Aromatization: The final oxidation step with bromine is a reliable and high-yielding method to convert the dihydropyrazine intermediate into the stable, aromatic pyrazine ring.[2][8]

Synthetic Workflow Diagram

The following diagram illustrates the one-pot synthesis of the ethyl ester precursor.

Detailed Experimental Protocol: Synthesis of Ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate

This protocol is adapted from established literature procedures and represents a state-of-the-art method.[2][8]

Step 1: In-situ Formation of the Oxime

-

To a flask charged with ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 equiv), add butyl nitrite (1.2 equiv) and benzoic acid (0.15 equiv) at 0 °C.

-

Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for 24 hours.

-

Apply a vacuum to remove excess butyl nitrite, yielding the crude oxime, which is used directly in the next step.

Step 2: Cyclocondensation and Aromatization

-

In a separate flask, prepare a mixture of benzoic acid (3.3 equiv), 3-picoline (19 equiv), and ethylenediamine (1.3 equiv).

-

Cool this mixture to 0 °C and add trimethyl phosphite (1.4 equiv).

-

Add the crude oxime from Step 1 dropwise to the reaction mixture at 0 °C.

-

Stir the reaction at 0 °C for 30 minutes, then at room temperature for 3.5 hours, and finally heat to 70 °C for 30 minutes.

-

Cool the mixture back down to 0 °C.

-

Add bromine (2.5 equiv) dropwise, maintaining the temperature at 0 °C.

-

Stir at 0 °C for 30 minutes and then at room temperature for 1.5 hours to complete the aromatization.

-

Workup the reaction mixture using standard aqueous extraction procedures to isolate the crude product, which can be purified by column chromatography or distillation.

Step 3: Hydrolysis to the Carboxylic Acid

-

Dissolve the purified Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate in a suitable solvent (e.g., ethanol or THF).

-

Add an aqueous solution of a base (e.g., sodium hydroxide, 1.1-1.5 equiv) and stir at room temperature or with gentle heating until the ester is fully consumed (monitored by TLC or LC-MS).

-

Cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Chemical Reactivity and Applications

The true value of this compound lies in its utility as a versatile building block. The carboxylic acid moiety is a prime handle for further chemical transformations, particularly amide bond formation.

Amide Synthesis and Bioactivity

The carboxylic acid can be activated (e.g., via conversion to an acid chloride with thionyl chloride or oxalyl chloride) and subsequently reacted with a wide range of amines to generate a library of amides. This is the primary pathway to synthesizing fungicides and other biologically active molecules.[4]

Studies on related structures have shown that amides derived from substituted pyrazine-2-carboxylic acids exhibit a broad spectrum of biological activities, including antimycobacterial and antifungal properties.[9][10] The specific aniline or amine coupling partner can be varied to fine-tune the biological target and physicochemical properties of the final product.

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

| Analysis Type | Expected Observations |

| ¹H NMR | Signals corresponding to the two protons on the pyrazine ring and the acidic proton of the carboxyl group. |

| ¹³C NMR | Resonances for the pyrazine ring carbons, the carboxyl carbon, and the carbon of the trifluoromethyl group (quartet due to C-F coupling). |

| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group. |

| FTIR (cm⁻¹) | Characteristic absorptions for O-H stretch (broad, ~3000), C=O stretch (~1700), C=N and C=C stretches of the aromatic ring (~1600-1400), and strong C-F stretches (~1300-1100). |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₆H₃F₃N₂O₂).[6] |

Note: While specific spectral data for the title acid is not detailed in the initial search, ¹H, ¹³C, and ¹⁹F NMR spectra for its direct precursor, Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate, are available in the supporting information of Zaragoza & Gantenbein, 2017.[7]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its precursors.

| Hazard Information | Details |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Measures | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Data sourced from Fluoromart.[4]

Handling Recommendations: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound stands out as a high-value synthetic intermediate with proven applications in agrochemical development and significant potential in medicinal chemistry. The one-pot synthesis of its ethyl ester precursor represents an efficient, safe, and scalable method for its production. Understanding the rationale behind this synthetic strategy, coupled with knowledge of the compound's reactivity and properties, empowers researchers to effectively utilize this building block in the creation of novel and complex molecules. Its continued application is expected to contribute to advancements in both crop protection and human health.

References

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. KR20190022894A - Preparation of 3- (trifluoromethyl) pyrazine-2-carboxylic acid ester - Google Patents [patents.google.com]

- 4. 870787-06-7 | this compound [fluoromart.com]

- 5. This compound | C6H3F3N2O2 | CID 53630860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C6H3F3N2O2) [pubchemlite.lcsb.uni.lu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. WO2018041853A1 - Method for the preparation of this compound esters - Google Patents [patents.google.com]

- 9. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

"3-(Trifluoromethyl)pyrazine-2-carboxylic acid CAS number and structure"

An In-Depth Technical Guide to 3-(Trifluoromethyl)pyrazine-2-carboxylic acid

Authored by: A Senior Application Scientist

Introduction

This compound is a fluorinated heterocyclic compound that has emerged as a critical building block in modern synthetic chemistry. Its unique structural features—a pyrazine core substituted with a strongly electron-withdrawing trifluoromethyl group and a versatile carboxylic acid handle—make it an invaluable synthon for accessing complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, synthesis, characterization, and applications, with a particular focus on its role in the development of novel agrochemicals and pharmaceuticals. For researchers and drug development professionals, understanding the nuances of this reagent is key to leveraging its potential in creating next-generation bioactive molecules.

Chemical Identity and Physicochemical Properties

The molecule consists of a pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4. A trifluoromethyl (-CF3) group is attached at position 3, and a carboxylic acid (-COOH) group at position 2. The trifluoromethyl group significantly modulates the electronic properties of the pyrazine ring, enhancing its stability and influencing its reactivity and the biological activity of its derivatives.

The definitive identifier for this compound is its CAS Number: 870787-06-7 [1][2][3].

Chemical Structure:

Table 1: Core Compound Identifiers and Properties

| Property | Value | Source |

| CAS Number | 870787-06-7 | [1][2][3] |

| Molecular Formula | C₆H₃F₃N₂O₂ | [1][3][4] |

| Molecular Weight | 192.10 g/mol | [1][2] |

| IUPAC Name | This compound | |

| SMILES | C1=CN=C(C(=N1)C(=O)O)C(F)(F)F | |

| InChI Key | ZHOIMHWVXJSOBX-UHFFFAOYSA-N | [4] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥97% | [2] |

Synthesis and Purification

The synthesis of this compound is most effectively achieved through a multi-step process that typically involves the creation of its ethyl ester derivative, ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate, followed by a straightforward hydrolysis. This route is favored due to its safety and efficiency, avoiding the use of hazardous reagents like sodium azide which may be employed in alternative pathways[5].

The foundational synthesis starts from ethyl 4,4,4-trifluoro-3-oxobutanoate, which is converted to an oxime intermediate. This intermediate then undergoes cyclization and aromatization to form the pyrazine ring[5][6].

Diagram 1: Synthetic Workflow

Caption: High-level workflow for the synthesis of the target acid.

Experimental Protocol: Synthesis of Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate

This protocol is adapted from established methods for synthesizing the pyrazine ester precursor[5][7]. The causality behind this one-pot approach is to maximize efficiency and yield by avoiding the isolation of intermediates, which can be unstable.

-

Oxime Formation:

-

To a solution of ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 equiv) in acetic acid (10 equiv), add a solution of sodium nitrite (1.3 equiv) in water dropwise at 10–15 °C.

-

Stir the mixture at room temperature for 1.5 hours. The reaction progress can be monitored by TLC or LC-MS. This step quantitatively converts the ketoester to its oxime.

-

-

Cyclization and Aromatization:

-

In a separate flask, prepare a mixture of a suitable solvent like 3-picoline, a carboxylic acid such as benzoic acid (3.3 equiv), and ethylenediamine (1.3 equiv).

-

Cool the mixture to 0 °C and add a trialkyl phosphite (e.g., trimethyl phosphite, 1.4 equiv). The phosphite is crucial for facilitating the reductive cyclization pathway.

-

Add the crude oxime solution from Step 1 dropwise to this mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes, then at room temperature for 3.5 hours, and finally heat to 70 °C for 30 minutes.

-

Cool the mixture back to 0 °C and add an oxidizing agent, such as bromine (2.5 equiv), dropwise. This final step drives the aromatization to the stable pyrazine ring system.

-

Stir at 0 °C for 30 minutes and then at room temperature for 1.5 hours to complete the reaction.

-

-

Work-up and Purification:

-

Perform an aqueous work-up to remove inorganic salts and water-soluble reagents.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purify the crude ester using column chromatography on silica gel.

-

Protocol: Hydrolysis to the Carboxylic Acid

-

Saponification:

-

Dissolve the purified ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate (1.0 equiv) in a mixture of THF and water.

-

Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 equiv) and stir at room temperature until the reaction is complete (monitored by TLC/LC-MS).

-

-

Acidification and Isolation:

-

Remove the organic solvent (THF) under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify with cold 1M HCl until the pH is ~2-3.

-

The desired carboxylic acid will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

-

Spectroscopic Characterization

Confirming the identity and purity of this compound requires a suite of standard spectroscopic techniques. The electron-withdrawing nature of the substituents creates a distinct and predictable spectral fingerprint.

Table 2: Expected Spectroscopic Data

| Technique | Expected Signature | Rationale |

| ¹H NMR | Two doublets in the aromatic region (δ 8.5-9.0 ppm) for the two pyrazine protons. A broad singlet at high delta (δ >10 ppm) for the carboxylic acid proton. | The pyrazine protons are deshielded by the electronegative nitrogen atoms and the -CF₃ group. The acidic proton is readily identifiable and exchangeable with D₂O. |

| ¹³C NMR | Signals for the pyrazine ring carbons (δ 130-160 ppm), a carbonyl carbon (δ >165 ppm), and a quartet for the -CF₃ carbon (due to C-F coupling). | The chemical shifts are characteristic of a highly substituted, electron-poor aromatic system. |

| ¹⁹F NMR | A sharp singlet around δ -60 to -70 ppm (relative to CFCl₃). | This is the characteristic region for a -CF₃ group attached to an aromatic ring. The absence of coupling indicates no adjacent fluorine or hydrogen atoms. |

| FT-IR | Broad O-H stretch (~2500-3300 cm⁻¹), sharp C=O stretch (~1700-1730 cm⁻¹), C-F stretches (~1100-1300 cm⁻¹), and C=N/C=C stretches in the fingerprint region. | These vibrational modes are definitive for the carboxylic acid, carbonyl, and trifluoromethyl functional groups, respectively[8][9]. |

| Mass Spec (HRMS) | Accurate mass measurement corresponding to the molecular formula C₆H₃F₃N₂O₂. | High-resolution mass spectrometry provides unambiguous confirmation of the elemental composition[10]. |

Applications in Research and Development

The primary value of this compound lies in its function as a high-value intermediate. The carboxylic acid moiety serves as a convenient anchor point for amide bond formation, esterification, or other transformations to build more complex molecules.

Agrochemicals

This compound is a key intermediate in the synthesis of modern fungicides.[1] It is a reactant for producing (N-Biphenylyl)pyrazine Carboxamides, a class of compounds with potent fungicidal activity.[1] Specifically, its ester is a direct precursor to Pyraziflumid , a succinate dehydrogenase inhibitor (SDHI) fungicide developed to combat a range of plant pathogens[5][11]. The trifluoromethyl group is often crucial for enhancing the metabolic stability and potency of the final active ingredient.

Pharmaceuticals

The pyrazine scaffold is a well-established pharmacophore found in numerous approved drugs[12]. For instance, Pyrazinamide is a first-line medication for treating tuberculosis[12][13]. The introduction of a trifluoromethyl group can significantly enhance properties like cell permeability, binding affinity, and metabolic stability. Amide derivatives of pyrazine-2-carboxylic acids have been investigated for a wide range of biological activities, including antimycobacterial and antifungal properties[13][14]. This compound is therefore a valuable building block for generating new chemical entities in drug discovery programs targeting infectious diseases, inflammation, and oncology[10].

Diagram 2: Role as a Core Building Block

Caption: Applications derived from the core synthon.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Researchers are required to consult the full Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in life sciences. Its robust synthesis, well-defined chemical properties, and proven utility as a precursor to high-value agrochemical and pharmaceutical agents make it a cornerstone of many research and development programs. Mastery of its synthesis and reactivity allows scientists to construct novel molecular entities with enhanced biological performance, addressing critical challenges in global health and food security.

References

- 1. 870787-06-7 | this compound [fluoromart.com]

- 2. This compound - Advanced Biochemicals [advancedbiochemicals.com]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. PubChemLite - this compound (C6H3F3N2O2) [pubchemlite.lcsb.uni.lu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. WO2018041853A1 - Method for the preparation of this compound esters - Google Patents [patents.google.com]

- 8. Synthesis, thermal property and antifungal evaluation of pyrazine esters - Arabian Journal of Chemistry [arabjchem.org]

- 9. chempap.org [chempap.org]

- 10. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. KR20190022894A - Preparation of 3- (trifluoromethyl) pyrazine-2-carboxylic acid ester - Google Patents [patents.google.com]

- 12. lifechemicals.com [lifechemicals.com]

- 13. mdpi.com [mdpi.com]

- 14. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-(Trifluoromethyl)pyrazine-2-carboxylic Acid: An In-Depth Technical Guide

Introduction

Molecular Structure and its Spectroscopic Implications

The molecular structure of 3-(Trifluoromethyl)pyrazine-2-carboxylic acid, with its pyrazine ring, a carboxylic acid group, and a trifluoromethyl group, dictates its unique spectroscopic signature. The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring, compounded by the strongly electronegative trifluoromethyl and carboxylic acid groups, significantly influences the chemical environment of the protons and carbons, leading to characteristic downfield shifts in the NMR spectra. The vibrational modes of the carboxylic acid and the C-F bonds will give rise to distinct absorption bands in the IR spectrum. Finally, the molecule's mass and fragmentation pattern upon ionization can be precisely determined by mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate analysis.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent is critical; for carboxylic acids, DMSO-d₆ is often preferred as it can solubilize the compound and allow for the observation of the acidic proton.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Due to the lower natural abundance of the ¹³C isotope, a greater number of scans is required. Proton decoupling is typically used to simplify the spectrum and enhance sensitivity.

-

¹⁹F NMR: This technique is highly sensitive and provides direct information about the trifluoromethyl group. A broad spectral width is often necessary to ensure the signal is captured.

Diagram of the NMR Experimental Workflow:

Caption: Workflow for NMR spectroscopic analysis.

Predicted ¹H NMR Spectral Data

Based on the data for ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate, the following ¹H NMR spectrum is predicted for the carboxylic acid in CDCl₃. The pyrazine protons are expected to be in the downfield region due to the deshielding effect of the ring nitrogens and the electron-withdrawing substituents.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |

| ~11-13 | Singlet (broad) | -COOH | The chemical shift of the carboxylic acid proton is highly dependent on concentration and solvent. |

| ~8.85 | Doublet | H-5 | |

| ~8.81 | Doublet | H-6 | The two pyrazine protons will likely appear as doublets due to coupling to each other. |

Note: The exact chemical shifts and coupling constants will vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon and the carbons attached to the electronegative fluorine and nitrogen atoms are expected to be significantly downfield.

| Predicted Chemical Shift (δ, ppm) | Assignment | Notes |

| ~164 | C=O (Carboxylic Acid) | |

| ~146 | C-5 | |

| ~145 | C-6 | |

| ~144 | C-2 | |

| ~141 (quartet) | C-3 | The carbon attached to the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. |

| ~120 (quartet) | -CF₃ | The trifluoromethyl carbon will also be a quartet with a large C-F coupling constant. |

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -66 | Singlet | -CF₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol: FT-IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Number of Scans: 16-32 scans are usually sufficient to obtain a high-quality spectrum.

-

Background: A background spectrum of the empty ATR crystal should be collected before analyzing the sample.

Diagram of the FT-IR Experimental Workflow:

"literature review of 3-(Trifluoromethyl)pyrazine-2-carboxylic acid"

An In-Depth Technical Guide to 3-(Trifluoromethyl)pyrazine-2-carboxylic Acid: Synthesis, Reactivity, and Applications

Introduction

This compound is a fluorinated heterocyclic compound that has emerged as a critical building block in the fields of medicinal chemistry and agrochemistry. Characterized by a pyrazine ring substituted with a carboxylic acid group and a trifluoromethyl (CF3) group at adjacent positions, this molecule possesses unique electronic properties that make it an invaluable synthon for the development of novel bioactive compounds.[1] The strong electron-withdrawing nature of both the pyrazine ring and the CF3 group significantly influences the molecule's reactivity and the biological activity of its derivatives.

This guide provides a comprehensive technical overview of this compound, covering its physicochemical properties, modern synthetic methodologies, key chemical reactions, and its application in the synthesis of high-value products, particularly next-generation fungicides.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 870787-06-7 | [1][2][3] |

| Molecular Formula | C₆H₃F₃N₂O₂ | [1][3] |

| Molecular Weight | 192.10 g/mol | [1][3] |

| Boiling Point | 271.3 ± 40.0 °C (at 760 Torr) | [1] |

| Density | 1.575 ± 0.06 g/cm³ | [1] |

| pKa | 1.96 ± 0.36 (Predicted) | [1] |

| Water Solubility | Classified as "very soluble" | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis and Mechanistic Insights

The efficient synthesis of this compound and its esters is crucial for its application. While several routes exist, modern methods prioritize safety, scalability, and atom economy. A particularly effective and safe synthesis avoids the use of hazardous reagents like sodium azide, starting from readily available fluorinated building blocks.[4]

A state-of-the-art approach begins with ethyl 4,4,4-trifluoro-3-oxobutanoate, which is converted to an oxime intermediate. This intermediate undergoes a phosphite-mediated cyclocondensation with ethylenediamine, followed by an oxidative aromatization to yield the target pyrazine structure.[4][5] This process can be performed in a one-pot fashion, enhancing its efficiency for large-scale production.[4]

The proposed mechanism involves the reaction of the oxime with a trialkyl phosphite to form a highly electrophilic oxazaphosphole intermediate.[4] This intermediate readily reacts with ethylenediamine to form an enamine, which then cyclizes. The final step is an oxidation, often with bromine, to aromatize the dihydropyrazine ring to the stable pyrazine core.[4][6]

Detailed Experimental Protocol: One-Pot Synthesis of Ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate

This protocol is adapted from the procedure described in Organic Process Research & Development.[4]

-

Oximation: To a solution of ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 equiv) in acetic acid (10 equiv) cooled to 10–15 °C, a solution of sodium nitrite (1.3 equiv) in water is added dropwise. The mixture is stirred at room temperature for 1.5 hours to form the crude oxime intermediate, ethyl 2-hydroxyimino-4,4,4-trifluoro-3-oxobutanoate.

-

Cyclocondensation: The crude oxime is added to a mixture of 3-picoline (1.5 equiv), ethylenediamine (1.3 equiv), and trimethyl phosphite (1.4 equiv) at 0 °C. The mixture is stirred at 0 °C for 30 minutes, at room temperature for 3.5 hours, and then heated to 70 °C for 30 minutes.

-

Aromatization: The reaction mixture is cooled back to 0 °C, and bromine (2.5 equiv) is added dropwise. The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1.5 hours to complete the aromatization.

-

Work-up and Isolation: The reaction is quenched and extracted with an appropriate organic solvent. The organic layer is washed, dried, and concentrated. The resulting crude product is purified by chromatography to yield ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate.

-

Hydrolysis: The purified ester is then subjected to standard acidic or basic hydrolysis to afford the final product, this compound.

Applications in Agrochemicals and Drug Discovery

The primary application of this compound is as a sophisticated intermediate in the synthesis of biologically active molecules. Its derivatives, particularly amides, have shown a wide range of activities, including antifungal, antimycobacterial, and photosynthesis-inhibiting properties.[1][7][8]

Fungicide Synthesis

This carboxylic acid is a cornerstone in the manufacture of the succinate dehydrogenase inhibitor (SDHI) fungicide, Pyraziflumid.[4] The synthesis involves the coupling of the acid (or its activated form, such as an acid chloride) with a specific aniline derivative to form the final amide product. The presence of the trifluoromethyl-pyrazine moiety is critical for the molecule's efficacy and mode of action.[1]

Exploration of Biological Activity

Researchers have synthesized libraries of amides derived from pyrazine-2-carboxylic acids to explore their biological potential.[8][9] Studies have shown that attaching different substituted anilines to the pyrazine core can modulate the compound's activity. For example:

-

The (3,5-bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acid was identified as a potent inhibitor of the oxygen evolution rate in spinach chloroplasts, indicating potential as a herbicide.[7][8]

-

High antituberculotic activity (72% inhibition against Mycobacterium tuberculosis) was observed for the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid, highlighting its potential in developing new antimycobacterial agents.[7][8]

These findings underscore the value of the pyrazine-2-carboxylic acid scaffold as a template for discovering molecules with diverse biological functions.

Safety and Handling

This compound is classified with the GHS07 pictogram, indicating that it can be harmful.[1]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Measures: Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn. Handling should occur in a well-ventilated area or a fume hood to avoid inhaling dust or vapors (P261). In case of eye contact, rinse cautiously with water for several minutes and remove contact lenses if possible (P305+P351+P338).[1]

Conclusion

This compound is a high-value, versatile building block with significant industrial and academic importance. Its unique electronic structure, conferred by the trifluoromethyl group and pyrazine core, makes it an ideal precursor for a new generation of agrochemicals and potential therapeutic agents. Advances in synthetic chemistry have provided safer and more efficient routes to its production, paving the way for broader exploration of its derivatives in drug discovery and materials science. The continued investigation into the biological activities of its amides and other derivatives promises to unlock further applications for this powerful chemical scaffold.

References

- 1. 870787-06-7 | this compound [fluoromart.com]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. This compound - Advanced Biochemicals [advancedbiochemicals.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. WO2018041853A1 - Method for the preparation of this compound esters - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Discovery and Development of Pyraziflumid: A Technical Guide for Agrochemical Innovators

Authored by a Senior Application Scientist

Abstract

The relentless evolution of fungal pathogens necessitates a continuous pipeline of novel fungicides with diverse modes of action and favorable environmental profiles. This guide provides a comprehensive technical overview of the discovery and development of pyraziflumid, a novel succinate dehydrogenase inhibitor (SDHI) fungicide. We will trace its journey from the strategic identification of a lead compound to the intricate process of structure-activity relationship (SAR) optimization, culminating in a commercial product with a broad spectrum of activity and a robust safety profile. This document details the underlying scientific rationale for key developmental decisions, presents core experimental protocols, and outlines the critical data that underscore pyraziflumid's efficacy and safety.

The Genesis: From Lead Compound to a Novel Scaffold

The development of modern fungicides is rarely a matter of serendipity; it is a deliberate process of chemical exploration grounded in previous successes. The story of pyraziflumid begins with an earlier lead compound, BC723, discovered in 1990.[1][2] BC723 was significant as it was among the first SDHI fungicides to show practical efficacy against Ascomycete pathogens like Botrytis cinerea (gray mold), expanding beyond the traditional Basidiomycete spectrum of early carboxamides.[2][3]

Our research directive was to discover a next-generation SDHI with an even broader spectrum and more potent activity.[4] Previous internal research on N-(1,1,3-trimethylindan-4-yl)carboxamides suggested that 3-substituted pyrazine-2-carboxamides could exhibit fungicidal activities as high as the 2-substituted pyridine-3-carboxamides found in compounds like BC723.[3] This pivotal insight prompted a strategic shift to reexamine the carboxylic acid moiety of the lead structure.

The critical breakthrough came from synthesizing and screening 3-(trifluoromethyl)pyrazine-2-carboxamide derivatives.[2] The introduction of the trifluoromethyl group at the 3-position of the pyrazine ring led to a remarkable enhancement of fungicidal activity, particularly against wheat brown rust and barley powdery mildew, compared to its chloro-substituted analogue.[3] This discovery established the 3-(trifluoromethyl)pyrazine-2-carboxamide scaffold as a highly promising foundation for a new class of broad-spectrum SDHI fungicides.[1][2]

Caption: The discovery workflow from the initial lead compound to the novel pyraziflumid scaffold.

Structure-Activity Relationship (SAR) and Lead Optimization

With a potent new scaffold in hand, the next phase focused on optimizing the N-substituent at the amide moiety. Drawing on prior knowledge that N-(biphenyl-2-yl) groups can confer high fungicidal activity, research was directed toward synthesizing and evaluating a series of N-(substituted biphenyl-2-yl)-3-(trifluoromethyl)pyrazine-2-carboxamides.[3][4]

The objective of this experimental phase was to identify a substitution pattern on the biphenyl ring that would provide a well-balanced, high level of control across a range of key agricultural diseases. The screening process evaluated compounds against cucumber gray mold (Botrytis cinerea), wheat brown rust (Puccinia recondita), and barley powdery mildew.

Systematic evaluation revealed distinct regioselective effects of the substituents:

-

Gray Mold Control: Activity was found to be primarily governed by the substituent at the 4'-position of the biphenyl ring.[4]

-

Brown Rust Control: Efficacy was most strongly influenced by substituents at the 3'-position.[4]

-

Powdery Mildew Control: High activity was observed in di-substituted derivatives that included a fluorine atom, with less specific regioselectivity.[4]

This rigorous SAR study demonstrated that the N-(3′,4′-difluorobiphenyl-2-yl) substitution provided the most optimal and well-balanced fungicidal profile across all three target diseases.[3][4] This compound was designated pyraziflumid.

Table 1: SAR of N-(substituted biphenyl-2-yl)-3-(trifluoromethyl)pyrazine-2-carboxamides

| Compound | Substituent (R) | Gray Mold (EC₈₀ mg/L) | Brown Rust (EC₈₀ mg/L) | Powdery Mildew (EC₈₀ mg/L) |

| 4 | 4'-F | <1 | 1-10 | 1-10 |

| 5 | 4'-Cl | <1 | 1-10 | 10-40 |

| 6 | 4'-CF₃ | <1 | 10-40 | 10-40 |

| 7 | 3'-F | 1-10 | <1 | 1-10 |

| 8 | 3'-Cl | 1-10 | <1 | 1-10 |

| 9 (Pyraziflumid) | 3',4'-di-F | <1 | <1 | <1 |

| (Data synthesized from Kikutake et al., 2020)[4] |

Chemical Synthesis of Pyraziflumid

An efficient and scalable synthesis route is paramount for the commercial viability of any agrochemical. Pyraziflumid can be prepared via several routes, primarily involving the condensation of the pyrazine carboxylic acid moiety with the corresponding biphenyl amine.[2][3]

Two primary, self-validating routes have been established:

-

Route A: Reaction of a methyl 3-(trifluoromethyl)pyrazine-2-carboxylate intermediate with 3′,4′-difluorobiphenyl-2-amine in the presence of a base like sodium methoxide.[3]

-

Route B: Condensation of 3-(trifluoromethyl)pyrazine-2-carboxylic acid (obtained from the hydrolysis of the methyl ester) with 3′,4′-difluorobiphenyl-2-amine.[3]

A more recent synthetic pathway starts from ethyl 4,4,4-trifluoro-3-oxobutanoate, which undergoes chlorination and a subsequent one-pot transformation with sodium azide and 1,2-ethylenediamine, followed by aromatization, to form the key pyrazine ester intermediate.[5] This ester is then reacted with 2-(3,4-difluorophenyl)aniline under basic conditions to yield pyraziflumid.[5]

Caption: Simplified diagram of Pyraziflumid synthesis via Route A.

Protocol 1: Representative Synthesis via Route A

-

Setup: To a suitable reaction vessel, add 3′,4′-difluorobiphenyl-2-amine (1.0 eq), N,N-dimethylacetamide (DMA), and 28% sodium methoxide in methanol (3.0 eq).[3]

-

Addition: While stirring at room temperature, add methyl 3-(trifluoromethyl)pyrazine-2-carboxylate (1.25 eq) to the mixture.[3]

-

Reaction: Continue stirring the mixture at room temperature for approximately 9 hours, monitoring reaction completion by a suitable chromatographic method (e.g., TLC or LC-MS).[3]

-

Work-up: Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: Purify the resulting crude product by column chromatography on silica gel to yield N-(3′,4′-difluorobiphenyl-2-yl)-3-(trifluoromethyl)pyrazine-2-carboxamide (pyraziflumid).[3]

Mechanism of Action: A Targeted Disruption of Fungal Respiration

Pyraziflumid is a member of the Succinate Dehydrogenase Inhibitor (SDHI) class of fungicides, classified under FRAC Code 7.[1][6] Its mode of action is the specific inhibition of Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain of fungal cells.[7][8]

This enzyme complex is a critical component of both the tricarboxylic acid (TCA) cycle and the electron transport chain. By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme, pyraziflumid blocks the oxidation of succinate to fumarate.[7] This targeted disruption has a dual consequence:

-

It halts the electron flow to Complex III, thereby crippling the production of ATP, the cell's primary energy currency.[8]

-

It causes a shutdown of the TCA cycle, depriving the cell of essential metabolic intermediates.

The ultimate result is a cessation of fungal growth and spore germination, leading to the death of the pathogen.[5][7]

Caption: Pyraziflumid's mechanism of action at Complex II of the fungal respiratory chain.

Biological Profile and Efficacy

Pyraziflumid demonstrates excellent fungicidal activity against a broad range of plant diseases caused by Ascomycetes and Basidiomycetes.[1] It exhibits strong preventive, curative, and residual activity, along with good rain-fastness, making it a versatile tool for Integrated Pest Management (IPM) programs.[1][9]

In Vitro Activity

Mycelial growth inhibition assays are a core component of the initial screening cascade. These self-validating systems provide a quantitative measure of a compound's intrinsic activity against a target pathogen.

Protocol 2: Mycelial Growth Inhibition Assay

-

Media Preparation: Prepare potato dextrose agar (PDA) and amend with serial dilutions of pyraziflumid dissolved in a suitable solvent (e.g., acetone or DMSO). Pour into sterile Petri dishes.[5]

-

Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the growing edge of an actively cultured pathogen plate onto the center of each amended PDA plate.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 20-25°C) in the dark.

-

Measurement: After a set incubation period (e.g., 3-7 days), measure the diameter of the fungal colony.

-

Calculation: Calculate the percentage of inhibition relative to a solvent-only control. Determine the EC₅₀ value (the concentration that inhibits growth by 50%) through regression analysis.

Table 2: In Vitro Mycelial Growth Inhibition by Pyraziflumid

| Fungal Pathogen | Common Disease | EC₅₀ (mg a.i./L) |

| Botrytis cinerea | Gray Mold | 0.004 |

| Sclerotinia sclerotiorum | Sclerotinia Rot / White Mold | <0.1 |

| Corynespora cassiicola | Target Spot | 0.045 |

| Venturia inaequalis | Apple Scab | <0.1 |

| Monilinia mali | Blossom Blight | <0.1 |

| Alternaria alternata | Alternaria Leaf Spot | <0.1 |

| Rhizoctonia solani | Sheath Blight | <0.1 |

| Colletotrichum spp. | Anthracnose | >100 |

| Fusarium oxysporum | Fusarium Wilt | >100 |

| Phytophthora infestans | Late Blight (Oomycete) | >100 |

| (Data compiled from Nihon Nohyaku Co., Ltd. publications)[1][5] |

The data clearly indicate high intrinsic activity against key pathogens like Botrytis, Sclerotinia, and Venturia, while showing no activity against Oomycetes like Phytophthora infestans, which is consistent with the SDHI mode of action.[5]

Field Trial Performance

Official field trials confirmed the potent activity of pyraziflumid. Formulations such as PARADE® 20FL and PARADE® 15FL demonstrated excellent efficacy against sclerotinia rot on cabbage, gray mold on strawberries, and powdery mildew on cucumbers.[2] The product shows particularly high field performance against sclerotinia diseases in a wide variety of vegetable and bean crops.[7]

Toxicology and Environmental Profile

A successful fungicide must pair high efficacy with a favorable safety profile. Extensive toxicological studies were conducted on pyraziflumid.

-

Mammalian Toxicity: The compound shows low acute toxicity via oral, dermal, and inhalation routes.[5] It is non-irritating to the eyes and skin, though some formulated products may be potential skin sensitizers. Long-term studies found no evidence of adverse effects on fertility, teratogenicity, or genotoxicity relevant to human health.[10][11] The primary effects observed at high doses were related to the liver and thyroid.[12] The Food Safety Commission of Japan (FSCJ) established an acceptable daily intake (ADI) of 0.021 mg/kg bw/day.[11]

-

Environmental Fate: Pyraziflumid is persistent in soil and sediment under laboratory and field conditions.[13] It has low water solubility and is not expected to build up in the tissues of organisms. Due to its potential to move through soil, precautionary label statements regarding groundwater are required.[13]

-

Ecotoxicology: The acute toxicity to fish and aquatic invertebrates is low.[5] When used according to label directions, the environmental risks to non-target organisms, including birds, beneficial insects, and aquatic plants, are considered acceptable.[13]

Resistance Management

The development of resistance is a significant threat to the longevity of single-site mode-of-action fungicides like SDHIs.[14] As such, a proactive resistance management strategy is essential. Pyraziflumid belongs to FRAC Group 7, and all members of this group are generally considered to be cross-resistant.[6]

Key resistance management principles include:

-

Alternation: Do not rely solely on pyraziflumid or other Group 7 fungicides. Alternate applications with fungicides from different FRAC groups.[6]

-

Mixtures: Use pyraziflumid in tank-mixes or pre-mix formulations with effective fungicides that have a different mode of action.[6][15]

-

Limited Applications: Adhere to label recommendations regarding the maximum number of applications per season to reduce selection pressure.[6]

-

Preventive Use: Apply SDHI fungicides preventively or at the very early stages of disease development for optimal performance.[6]

-

Integrated Approach: Incorporate non-chemical control methods, such as resistant crop varieties and sound cultural practices, to reduce overall disease pressure.[14]

Conclusion

The development of pyraziflumid is a testament to a modern, rational approach to agrochemical design. It began with the strategic selection of a novel chemical scaffold, the 3-(trifluoromethyl)pyrazine-2-carboxamide group, which demonstrated superior, broad-spectrum activity.[3] Meticulous SAR studies led to the identification of the optimal N-(3′,4′-difluorobiphenyl-2-yl) derivative, balancing high potency against a range of critical fungal pathogens.[4] As a potent SDHI, pyraziflumid provides a powerful tool for disease control, supported by a favorable safety profile and a clear strategy for sustainable, long-term use through robust resistance management.[1][6]

References

- 1. researchgate.net [researchgate.net]

- 2. Development of a novel fungicide, pyraziflumid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activity of a novel fungicide, pyraziflumid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a novel fungicide, pyraziflumid [jstage.jst.go.jp]

- 5. Pyraziflumid: Synthesis and Introduction_Chemicalbook [chemicalbook.com]

- 6. SDHI Fungicides | FRAC [frac.info]

- 7. Page loading... [guidechem.com]

- 8. CAS 942515-63-1: Pyraziflumid | CymitQuimica [cymitquimica.com]

- 9. nichino-europe.com [nichino-europe.com]

- 10. researchgate.net [researchgate.net]

- 11. fsc.go.jp [fsc.go.jp]

- 12. fsc.go.jp [fsc.go.jp]

- 13. Proposed Registration Decision PRD2022-04, Pyraziflumid and Parade Fungicide - Canada.ca [canada.ca]

- 14. General Guidelines for Managing Fungicide Resistance | Cornell Vegetables [vegetables.cornell.edu]

- 15. How to Manage Fungicide Resistance – Pesticide Environmental Stewardship [pesticidestewardship.org]

The Trifluoromethyl Group: A Cornerstone in the Rational Design of Pyrazine Carboxamide-Based Therapeutics

An In-Depth Technical Guide

Abstract

The pyrazine carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically relevant agents. The strategic incorporation of the trifluoromethyl (CF3) group onto this scaffold has emerged as a powerful tactic to overcome challenges in drug development, profoundly influencing a molecule's physicochemical properties, pharmacokinetic profile, and pharmacodynamic behavior. This guide provides an in-depth analysis of the multifaceted roles of the CF3 group in the design of pyrazine carboxamide derivatives. We will explore its impact on electronic properties, lipophilicity, and metabolic stability, and elucidate how these modifications translate into enhanced biological activity and drug-likeness. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of the CF3 group for the rational design of next-generation pyrazine carboxamide therapeutics.

Introduction: The Convergence of a Privileged Scaffold and a Power-Packed Substituent

Pyrazine, a six-membered heterocyclic ring with two nitrogen atoms in a para-orientation, is a structural motif of significant interest in drug discovery. Its derivatives, particularly pyrazine carboxamides, are featured in a range of therapeutic agents, from kinase inhibitors to antimicrobials. The success of this scaffold lies in its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, while providing a versatile framework for chemical modification.

However, optimizing a lead compound based on the pyrazine carboxamide core often requires fine-tuning its properties to achieve a suitable balance of potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics. This is where the strategic introduction of specific functional groups becomes paramount. Among the medicinal chemist's arsenal, the trifluoromethyl (CF3) group stands out for its profound and predictable influence on molecular properties.

The CF3 group is far more than a simple sterically bulky analogue of a methyl group. Its unique electronic nature and the high strength of the carbon-fluorine bond impart a suite of desirable characteristics, including enhanced metabolic stability, modulated lipophilicity, and altered acidity/basicity of adjacent functionalities. This guide will dissect the key contributions of the CF3 group to the pyrazine carboxamide class of molecules, providing a framework for its rational application in drug design.

The Physicochemical Impact of the Trifluoromethyl Group

The introduction of a CF3 group fundamentally alters the electronic and steric landscape of a pyrazine carboxamide molecule. These changes are the root cause of its downstream effects on pharmacokinetics and pharmacodynamics.

Potent Electronic Withdrawal

The three highly electronegative fluorine atoms make the CF3 group one of the most powerful electron-withdrawing groups used in medicinal chemistry. This property has several important consequences:

-

Modulation of pKa: The pyrazine core contains two basic nitrogen atoms. The strong inductive (-I) effect of a CF3 group attached to the ring will significantly decrease the basicity of these nitrogens, thereby lowering their pKa. This is a critical consideration, as the ionization state of a molecule at physiological pH (≈7.4) governs its solubility, membrane permeability, and ability to interact with its biological target.

-

Influence on Amide Bond: The electron-withdrawing nature of the CF3 group can influence the properties of the adjacent carboxamide linkage, potentially affecting its rotational barrier and hydrogen bonding capacity.

Lipophilicity Enhancement

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a crucial parameter that dictates a drug's ability to cross biological membranes. The CF3 group is known to be highly lipophilic, with a Hansch-Fujita π constant of approximately +0.88.

Incorporating a CF3 group into a pyrazine carboxamide typically increases the overall lipophilicity of the molecule. This can lead to:

-

Improved permeability across the cell membrane and the blood-brain barrier.

-

Enhanced binding to hydrophobic pockets within a target protein.

It is crucial, however, to strike a balance. While increased lipophilicity can improve absorption, excessive lipophilicity may lead to poor aqueous solubility, increased binding to plasma proteins, and potential off-target toxicity.

Steric and Conformational Effects

The CF3 group is sterically larger than a methyl group and is often considered comparable in size to an isopropyl group. This steric bulk can be used advantageously to probe the topology of a binding site, creating selective interactions or preventing unwanted binding to off-targets.

// Central Node CF3 [label="Trifluoromethyl Group\non Pyrazine Carboxamide", fillcolor="#4285F4", fontcolor="#FFFFFF", width=2.5];

// Primary Effects EW [label="Strong Electron\nWithdrawal (-I Effect)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-2,1.5!"]; Lipo [label="Increased Lipophilicity\n(LogP ↑)", fillcolor="#FBBC05", fontcolor="#202124", pos="2,1.5!"]; Stability [label="Enhanced Metabolic\nStability", fillcolor="#34A853", fontcolor="#FFFFFF", pos="-2,-1.5!"]; Steric [label="Steric Bulk &\nConformational Influence", fillcolor="#5F6368", fontcolor="#FFFFFF", pos="2,-1.5!"];

// Secondary Consequences pKa [label="Lowers pKa of\nPyrazine Nitrogens", fillcolor="#FFFFFF", fontcolor="#202124", pos="-3.5,0!"]; Perm [label="Modulates Membrane\nPermeability", fillcolor="#FFFFFF", fontcolor="#202124", pos="3.5,0!"]; Bio [label="Blocks Metabolic\nOxidation", fillcolor="#FFFFFF", fontcolor="#202124", pos="-3.5,-2.5!"]; Binding [label="Influences Target\nBinding & Selectivity", fillcolor="#FFFFFF", fontcolor="#202124", pos="3.5,-2.5!"];

// Edges CF3 -- EW [color="#EA4335"]; CF3 -- Lipo [color="#FBBC05"]; CF3 -- Stability [color="#34A853"]; CF3 -- Steric [color="#5F6368"]; EW -- pKa [style=dashed]; Lipo -- Perm [style=dashed]; Stability -- Bio [style=dashed]; Steric -- Binding [style=dashed]; }

Caption: Key physicochemical impacts of the trifluoromethyl group.Pharmacokinetic Profile Modulation

The physicochemical changes induced by trifluoromethylation have profound consequences for a drug's pharmacokinetic profile.

Unparalleled Metabolic Stability

Perhaps the most significant advantage of the CF3 group is its exceptional resistance to metabolic degradation. The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414 kJ/mol for a C-H bond.

In drug development, a common point of metabolic liability is the oxidation of alkyl groups (e.g., a methyl group) by cytochrome P450 (CYP) enzymes. Replacing a metabolically vulnerable methyl group with a CF3 group is a well-established strategy to block this pathway. This "metabolic shield" can:

-

Increase the compound's half-life in the body.

-

Improve oral bioavailability.

-

Reduce the potential for the formation of reactive metabolites.

Bioisosterism: A Strategic Replacement

The CF3 group is often employed as a bioisostere for other chemical groups, such as methyl, chloro, and even nitro groups. This allows chemists to retain or enhance biological activity while improving other properties. For instance,

Topic: SAR Studies of 3-(Trifluoromethyl)pyrazine-2-carboxamide Analogues

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-(trifluoromethyl)pyrazine-2-carboxamide scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for potent therapeutic agents with a diverse range of activities. Most notably, it forms the core of Favipiravir (T-705), a broad-spectrum antiviral agent. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this class of compounds. We will delve into the critical synthetic pathways, explore the impact of structural modifications on biological activity against various targets—including viral RNA-dependent RNA polymerase (RdRp) and mycobacterial targets—and present detailed protocols for the biological evaluation of these analogues. The insights are synthesized from seminal studies to provide a robust framework for researchers engaged in the design and development of novel pyrazine-based therapeutics.

The 3-(Trifluoromethyl)pyrazine-2-carboxamide Core: A Privileged Scaffold

Therapeutic Significance

The pyrazine-2-carboxamide moiety is a bioisostere of nicotinamide, allowing it to interact with biological systems of significant therapeutic relevance.[1] The introduction of a trifluoromethyl (CF3) group at the 3-position profoundly influences the electronic properties and metabolic stability of the molecule, often enhancing its biological activity. This scaffold is central to several classes of biologically active compounds:

-

Antiviral Agents: The most prominent example is Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide, T-705), which exhibits potent activity against a wide range of RNA viruses, including influenza viruses, arenaviruses, and bunyaviruses.[2] Its mechanism involves intracellular conversion to its active ribofuranosyl-5'-triphosphate form (T-705RTP), which acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp).[3][4][5]

-

Antitubercular Agents: The pyrazine-2-carboxamide core is also the basis of Pyrazinamide (PZA), a first-line drug for treating tuberculosis.[1][6] Analogues are continuously being explored to overcome resistance and improve efficacy.[7][8]

-

Antifungal and Other Activities: Various substitutions on the pyrazine ring have yielded compounds with significant antifungal properties and other activities, such as the inhibition of photosynthesis in spinach chloroplasts.[6]

Core Structure and Nomenclature

A clear understanding of the scaffold's numbering is essential for discussing SAR. The pyrazine ring is numbered starting from one of the nitrogen atoms, proceeding towards the highest-priority functional group, the carboxamide.

Synthetic Strategies for Analogue Development

The generation of a diverse library of analogues for SAR studies hinges on efficient and versatile synthetic routes. The primary strategies involve the initial construction of a substituted pyrazine-2-carboxylate ester followed by amidation.

Synthesis of the Key Intermediate: Ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate

A common and practical approach begins with ethyl 4,4,4-trifluoro-3-oxobutanoate. A robust, multi-step, one-pot synthesis avoids the use of hazardous reagents like sodium azide.[9]

Experimental Protocol: Synthesis of Oxime Intermediate[9]

-

Dissolve ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 equiv) in acetic acid (10 equiv).

-

Cool the solution to 10–15 °C.

-

Add a solution of sodium nitrite (1.3 equiv) in water dropwise over 10 minutes.

-

Stir the mixture at room temperature for 1.5 hours.

-

Dilute the reaction with ethyl acetate and quench with a cold aqueous solution of sodium hydroxide.

-

Separate the aqueous layer, acidify with HCl, and extract the product, Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate, with ethyl acetate.

Derivatization via Amidation and Nucleophilic Substitution

The core ester is readily converted to the primary carboxamide or N-substituted analogues. For creating diversity at other ring positions, a common strategy is to start with a halogenated pyrazine and perform nucleophilic aromatic substitution.

Experimental Protocol: Aminodehalogenation for N-Benzylamino Analogues[7][10]

-

To a solution of 3-chloropyrazine-2-carboxamide (1.0 equiv) in a suitable solvent (e.g., methanol), add the desired substituted benzylamine (1.1 equiv) and a base such as pyridine.

-

Heat the mixture in a microwave reactor at 140 °C for 30 minutes.

-

After cooling, concentrate the mixture under reduced pressure.

-

Purify the crude product via column chromatography (e.g., hexane/ethyl acetate gradient) to yield the target 3-(benzylamino)pyrazine-2-carboxamide analogue.

Structure-Activity Relationship (SAR) Analysis

The therapeutic efficacy of these compounds is highly sensitive to their substitution patterns. The following sections dissect the SAR based on modification at each key position.

Position 2: The Carboxamide Group

The carboxamide group is a critical pharmacophore, often involved in key hydrogen bonding interactions with the target protein.

-

Primary Amide (-CONH2): This functionality is essential for the prodrug activation of antiviral agents like Favipiravir, which require intracellular ribosylation and phosphorylation.[2][3] For antitubercular activity, this group is also present in the parent drug Pyrazinamide.[11]

-

N-Substitution: In the context of antitubercular agents, substituting the amide with various moieties has been extensively explored.[7][8]

-

N-Benzylamines: Introduction of a benzylamino group at the 3-position (displacing a chloro group) has yielded compounds with potent activity against Mycobacterium tuberculosis. The substitution on the benzyl ring is crucial. For instance, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide showed excellent activity (MIC = 6 µM) and low cytotoxicity.[7]

-

Lipophilicity: A quasi-parabolic relationship between lipophilicity (log P) and activity has been observed in some series.[6] While increasing lipophilicity can improve activity to a point, excessively high log P values can lead to a significant decrease in efficacy, likely due to poor solubility or altered pharmacokinetic properties.[6]

-

-

Bioisosteric Replacement: Replacing the carboxamide with groups like carbonitrile has been investigated. While sometimes maintaining activity, this can also increase cytotoxicity.[7]

Position 3: The Trifluoromethyl Group

The CF3 group is a strong electron-withdrawing group that significantly impacts the pKa of the pyrazine ring nitrogens and enhances metabolic stability by blocking potential sites of oxidation. In many studies, this group is conserved, highlighting its perceived importance. Direct SAR comparing the CF3 group with other electron-withdrawing groups like -CN or halogens is less common in the literature but is a critical area for investigation. For example, in a study of pyrazinamide derivatives, a 3-CF3-benzylamino substituent was found to be more active than many other substituted benzylamines against M. tuberculosis.[7]

Positions 5 and 6: Ring Substitutions

Modifications to the pyrazine ring itself are a primary driver of potency and selectivity.

-

Position 6: This is a key position for antiviral activity.

-

Position 5:

Protocols for Biological & Mechanistic Evaluation

To establish a robust SAR, synthesized analogues must be evaluated in a battery of standardized biological assays.

In Vitro Antiviral Plaque Reduction Assay

This assay is the gold standard for quantifying the ability of a compound to inhibit viral replication.

-

Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 12-well plates and grow to 90-100% confluency.

-

Virus Infection: Wash the cell monolayer with phosphate-buffered saline (PBS). Infect the cells with influenza virus (e.g., A/PR/8/34) at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37 °C.

-

Compound Treatment: Remove the virus inoculum. Overlay the cells with MEM agar containing serial dilutions of the test compound.

-

Incubation: Incubate the plates at 37 °C in a 5% CO2 incubator for 48-72 hours until plaques are visible.

-

Staining & Counting: Fix the cells with 10% formalin and stain with crystal violet. Count the number of plaques in each well.

-

Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the compound concentration.

In Vitro Antitubercular MIC Assay

The minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv can be determined using various methods.

-

Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microplate using Middlebrook 7H9 broth.

-

Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard.

-

Inoculation: Add the bacterial suspension to each well. Include a drug-free control and a positive control (e.g., Pyrazinamide).

-

Incubation: Seal the plates and incubate at 37 °C for 7-14 days.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the mycobacteria.[7]

Cytotoxicity Assay (MTT/MTS)

Essential for determining the therapeutic window of active compounds.

-

Cell Seeding: Seed a relevant cell line (e.g., HepG2 for liver toxicity) in a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.

-

Reagent Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting cell viability against compound concentration. The Selectivity Index (SI = CC50/EC50) is a crucial measure of compound safety.

Mechanism of Action: Time-of-Addition Experiment

This assay helps pinpoint the stage of the viral lifecycle that is inhibited.[2][4]

-

Assay Setup: Infect confluent cell monolayers with the virus.

-

Staggered Compound Addition: Add a high concentration of the test compound at different time points relative to infection (e.g., -2h, 0h, 2h, 4h, 6h post-infection).

-

Yield Measurement: At the end of the replication cycle (e.g., 8-12 hours), harvest the supernatant and quantify the virus yield using a plaque assay or qPCR.

-

Interpretation: Inhibition at early time points suggests an effect on entry or uncoating, while inhibition at later points suggests an effect on replication or egress. T-705, for example, inhibits an early to middle stage of replication.[2]

Data Summary and Key SAR Insights

Systematic analysis reveals several key principles for designing potent 3-(trifluoromethyl)pyrazine-2-carboxamide analogues.

| Compound Class/Modification | Target | Key Structural Features | Biological Activity Trend | Reference(s) |

| Favipiravir Analogues | RNA Viruses | 6-Fluoro, 3-Hydroxy (tautomer of oxo), 2-Carboxamide | 6-F is critical for potency. The compound is a prodrug requiring intracellular activation.[2][3][12] | [2],[3],[12],[5] |

| Antitubercular Analogues | M. tuberculosis | 3-Substituted-benzylamino at C3, 2-Carboxamide | 4-Methylbenzyl substitution is highly potent (MIC = 6 µM).[7] Activity is sensitive to lipophilicity.[7] | [6],[7],[8] |

| Antifungal Analogues | Fungi | 5-tert-Butyl, 6-Chloro | Combination of bulky lipophilic group at C5 and halogen at C6 enhances activity.[6] | [6] |

-

The primary carboxamide at C2 and the trifluoromethyl group at C3 are foundational for the broad activities observed.

-

For antiviral activity, modifications at C6 are paramount, with the 6-fluoro group of Favipiravir being a benchmark. The mechanism proceeds via inhibition of viral RdRp by an activated triphosphate metabolite.[4][13]

-

For antitubercular activity, derivatization of the pyrazine ring, particularly at the C3 position via an amino linker to a substituted aromatic ring, is a highly successful strategy.[7]

-

Lipophilicity is a key parameter that must be optimized; excessive lipophilicity often leads to decreased activity.[6]

Future Directions: The development of next-generation analogues should focus on overcoming the limitations of current compounds, such as the potential teratogenicity of Favipiravir and the metabolic inefficiencies reported for some analogues.[14] Future work could explore:

-

Prodrug Strategies: Designing novel prodrugs of T-705, such as the nucleoside form T-1106, to bypass inefficient metabolic activation steps.[14]

-

Exploration of C5/C6 Space: Synthesizing novel combinations of substituents at the C5 and C6 positions to develop agents with improved selectivity or novel mechanisms of action.

-

Computational Modeling: Using molecular docking and quantum chemical modeling to predict the binding of new analogues to target enzymes like RdRp or mycobacterial InhA, thereby rationalizing SAR and guiding synthesis.[7][12][15]

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of action of T-705 against influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of action of T-705 ribosyl triphosphate against influenza virus RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation† - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrazinamide | C5H5N3O | CID 1046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pubs.aip.org [pubs.aip.org]

Methodological & Application

"synthesis of pyraziflumid from 3-(Trifluoromethyl)pyrazine-2-carboxylic acid"

Abstract

This document provides a detailed guide for the synthesis of Pyraziflumid, a novel succinate dehydrogenase inhibitor (SDHI) fungicide. Pyraziflumid is distinguished by its 3-(trifluoromethyl)pyrazine-2-carboxamide core, which is crucial for its broad-spectrum fungicidal activity.[1][2][3] This guide outlines the primary synthetic route commencing from 3-(Trifluoromethyl)pyrazine-2-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development and agrochemical synthesis. The protocol emphasizes the critical parameters and mechanistic rationale behind the synthetic steps, ensuring both reproducibility and a comprehensive understanding of the process.

Introduction: The Significance of Pyraziflumid